Benztropine-d3 (mesylate)
Description
Overview of Benztropine's Role in Neuropharmacology
Benztropine (B127874) is a centrally acting drug with both anticholinergic and antihistaminic properties. drugbank.comwikipedia.orgncats.io Structurally, it shares features with atropine (B194438) and diphenhydramine. nih.gov Its primary mechanism of action involves the antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype. drugbank.comwikipedia.orgcaymanchem.com This action helps to correct the imbalance between the neurotransmitters acetylcholine and dopamine (B1211576) that is characteristic of Parkinson's disease. drugbank.comwikipedia.orgpatsnap.com
In addition to its anticholinergic effects, benztropine is a potent inhibitor of dopamine reuptake, which increases the concentration of dopamine in the synapse. drugbank.comwikipedia.orgnih.gov This dual action on both the cholinergic and dopaminergic systems makes it effective in managing the motor symptoms of parkinsonism, such as tremors, rigidity, and bradykinesia. wikipedia.orgnih.govmedscape.com It is also used to treat extrapyramidal side effects induced by antipsychotic medications. wikipedia.orgnih.gov
| Receptor/Transporter | Action |
| Muscarinic Acetylcholine Receptor M1 | Antagonist drugbank.comwikipedia.orgcaymanchem.com |
| Dopamine Transporter | Reuptake Inhibitor drugbank.comwikipedia.orgnih.gov |
| Histamine (B1213489) H1 Receptor | Antagonist drugbank.comnih.gov |
Principles and Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Sciences
Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. wikipedia.orghumanjournals.com This substitution, while seemingly minor, can have significant effects on the molecule's properties due to the kinetic isotope effect. wikipedia.orgportico.org
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. splendidlab.comalfa-chemistry.commdpi.com This increased bond strength means that more energy is required to break the C-D bond, which can slow down chemical reactions, including metabolic processes catalyzed by enzymes like cytochrome P450. portico.orgsplendidlab.com This phenomenon is known as the kinetic isotope effect (KIE) and is a cornerstone of using deuterated compounds in drug discovery. wikipedia.orgportico.org By strategically placing deuterium atoms at sites of metabolic vulnerability, researchers can alter a drug's pharmacokinetic profile. splendidlab.comnih.gov
Deuterated analogs offer several advantages in research:
Altered Metabolism and Pharmacokinetics: Deuteration can lead to a slower rate of metabolism, which may result in a longer drug half-life, reduced clearance, and increased systemic exposure. wikipedia.orgsplendidlab.comnih.govnih.gov This can potentially allow for less frequent dosing. splendidlab.comzeochem.com
Improved Safety Profile: By slowing metabolism, deuteration can reduce the formation of potentially toxic metabolites. splendidlab.comnih.govresearchgate.net
Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can increase their bioavailability. researchgate.net
Internal Standards: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry for the precise quantification of the non-labeled drug and its metabolites in biological samples. researchgate.netacs.orgnih.gov
| Advantage of Deuteration | Mechanism |
| Slower Metabolism | Kinetic Isotope Effect wikipedia.orgportico.org |
| Reduced Toxic Metabolite Formation | Altered Metabolic Pathways splendidlab.comnih.govresearchgate.net |
| Increased Bioavailability | Reduced First-Pass Effect researchgate.net |
| Precise Quantification | Use as Internal Standard researchgate.netacs.orgnih.gov |
Significance of Benztropine-d3 (mesylate) as a Research Tool and Labeled Standard
Benztropine-d3 (mesylate) is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netresearchgate.net Its chemical properties are nearly identical to the non-labeled benztropine, but its increased mass allows it to be distinguished in mass spectrometric analyses. oup.com This enables accurate measurement of benztropine concentrations in biological fluids like plasma and urine. nih.govresearchgate.net Such studies are crucial for understanding the pharmacokinetics of benztropine. nih.gov
The use of Benztropine-d3 as a labeled standard is essential for:
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of benztropine. nih.govacs.org
Bioequivalence studies: Comparing different formulations of benztropine.
Toxicology studies: Quantifying benztropine levels in cases of overdose. researchgate.net
Metabolite identification: Aiding in the elucidation of benztropine's metabolic pathways. nih.gov
Scope and Academic Relevance of Benztropine-d3 (mesylate) Research
Research involving Benztropine-d3 (mesylate) is academically relevant as it contributes to a deeper understanding of benztropine's pharmacology and toxicology. The development and application of analytical methods using this labeled compound are vital for clinical and forensic toxicology. researchgate.netresearchgate.net Furthermore, studies utilizing Benztropine-d3 can provide valuable insights into the broader applications of deuterium labeling in drug development and neuroscience research. clinicaltrials.eu Current research continues to explore the therapeutic potential of benztropine and its analogs, and Benztropine-d3 remains an indispensable tool in these investigations. medchemexpress.comclinicaltrials.eu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H29NO4S |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(1R,5S)-3-benzhydryloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?;/i1D3; |
InChI Key |
CPFJLLXFNPCTDW-AJNFSTCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Benztropine D3 Mesylate
Established Synthetic Routes for Benztropine (B127874) Precursors
The molecular structure of benztropine is an ether, formed from an alcohol and an alkyl halide. The synthesis, therefore, relies on the preparation of two key precursors: tropine (B42219) and a diphenylmethyl moiety.
Tropine Synthesis: Tropine, a derivative of tropane (B1204802), serves as the backbone of the benztropine molecule. wikipedia.org It is a bicyclic amino alcohol that can be sourced naturally or produced synthetically.
Hydrolysis: Tropine can be obtained by the hydrolysis of naturally occurring tropane alkaloids like atropine (B194438), which are found in plants such as Atropa belladonna. wikipedia.org
Chemical Synthesis: A common synthetic route involves the Robinson-Schöpf reaction, which uses precursors like a diketone, methylamine (B109427), and a cyclizing agent to form the tropane core. bris.ac.uk Another approach is the reduction of tropinone. Tropinone itself can be synthesized, and its subsequent stereoselective reduction yields tropine. bris.ac.uk
Diphenylmethanol Synthesis: Diphenylmethanol (also known as benzhydrol) provides the diphenylmethoxy group of benztropine. wikipedia.org Established methods for its synthesis include:
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with benzaldehyde. wikipedia.orgsciencemadness.org
Reduction of Benzophenone: A widely used method is the reduction of benzophenone. Various reducing agents and conditions can be employed for this transformation. wikipedia.orgprepchem.comsciengine.com
Table 1: Comparison of Synthetic Methods for Benztropine Precursors
| Precursor | Synthetic Method | Key Reactants | Typical Reducing Agents/Catalysts | Reference(s) |
|---|---|---|---|---|
| Tropine | Robinson-Schöpf Reaction | Cycloheptanone derivative, methylamine hydrochloride, formaldehyde | Hydrochloric acid | |
| Reduction of Tropinone | Tropinone | Zinc in HI | bris.ac.uk | |
| Diphenylmethanol | Grignard Reaction | Phenylmagnesium bromide, benzaldehyde | N/A | wikipedia.orgsciencemadness.org |
Strategies for Regioselective Deuterium (B1214612) Introduction into the Benztropine Moiety
The introduction of deuterium at a specific molecular position (regioselectivity) is critical for creating a useful labeled standard. For Benztropine-d3, the target is typically the N-methyl group of the tropane ring, resulting in an N-trideuteromethyl (N-CD₃) group. This placement is ideal as it is on a non-exchangeable site, ensuring the stability of the label during analytical procedures. acanthusresearch.com
Two primary strategies exist for isotopic labeling: direct hydrogen-deuterium exchange on the final molecule or, more commonly for regioselective labeling, chemical synthesis using a deuterated building block. acanthusresearch.comacs.org
Synthetic Approach: The most direct method to produce Benztropine-d3 involves the N-alkylation of a nortropine (B26686) precursor (tropine without the N-methyl group) with a deuterated methylating agent. This ensures the deuterium is incorporated exclusively at the desired nitrogen atom.
Deuterating Reagents: The choice of reagent is crucial for this synthetic approach. Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) are common reagents for introducing the N-CD₃ group.
Isotopic purity refers to the percentage of molecules that contain the desired isotopic label, while isotopic enrichment refers to the abundance of the specific isotope (deuterium) at the labeled position. High isotopic purity and enrichment are essential for an internal standard to ensure accurate quantification. mdpi.comrsc.org
Reagent Quality: The isotopic enrichment of the final product is highly dependent on the enrichment of the deuterated reagent used. Using reagents with high isotopic purity (e.g., >99% D) is the first step.
Reaction Conditions: Reaction conditions are optimized to prevent any "scrambling" or loss of the deuterium label. This includes using aprotic solvents and controlling the reaction temperature.
Purification: Following the reaction, purification steps such as chromatography or crystallization are employed to remove unlabeled starting materials and any byproducts, further enhancing the purity of the final Benztropine-d3.
Formation and Characterization of Benztropine-d3 (mesylate) Salt
Once the deuterated benztropine freebase is synthesized and purified, it is converted to its mesylate salt to improve its stability, solubility, and handling properties, consistent with the form of the active pharmaceutical ingredient. wikipedia.org
Salt Formation: The process involves reacting the Benztropine-d3 freebase with a stoichiometric equivalent of methanesulfonic acid. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol. Cooling the solution often facilitates the precipitation of the crystalline mesylate salt, which can then be isolated by filtration and washed with a cold solvent to remove any residual acid or impurities.
Characterization: The resulting salt is characterized to confirm its identity and purity. Standard methods include:
Melting Point Analysis: To compare with the non-labeled standard.
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
Spectroscopic Analysis (NMR, MS): To confirm the complete molecular structure, including the presence of the mesylate counter-ion.
Analytical Verification of Deuterium Incorporation and Positional Isomerism
It is imperative to analytically verify that the deuterium atoms have been incorporated as intended and that they are located at the correct position within the molecule. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this comprehensive analysis. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the mass of the labeled molecule. The mass spectrum of Benztropine-d3 will show a molecular ion peak that is approximately 3 mass units higher than that of the unlabeled benztropine, confirming the incorporation of three deuterium atoms. researchgate.netspectroscopyonline.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the mass of the resulting fragments can help to localize the label, although care must be taken as some fragmentation processes can cause atom scrambling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for determining the precise location of isotopic labels and assessing isotopic enrichment. nih.govnih.gov
¹H NMR: In the proton NMR spectrum of Benztropine-d3 (with the label at the N-methyl position), the characteristic singlet signal for the N-CH₃ protons would be absent or significantly diminished. nih.gov
¹³C NMR: The carbon atom of the deuterated methyl group (¹³C-D₃) will exhibit a characteristic multiplet (due to coupling with deuterium) and a slight upfield shift compared to the corresponding ¹³C-¹H₃ signal in the unlabeled compound. mdpi.com
²H NMR: Deuterium NMR directly detects the deuterium nuclei. The spectrum will show a signal only at the chemical shift corresponding to the deuterated position (the N-methyl group), providing unambiguous proof of the label's location and a direct measure of enrichment. sigmaaldrich.com
Table 2: Analytical Techniques for Verification of Benztropine-d3
| Technique | Purpose | Expected Result for N-CD₃ Labeling | Reference(s) |
|---|---|---|---|
| High-Resolution MS | Confirm mass and number of deuterium atoms | Molecular ion peak shifted by +3 Da compared to unlabeled | rsc.orgspectroscopyonline.com |
| ¹H NMR | Confirm position of label by proton signal absence | Disappearance of the N-CH₃ proton signal | nih.gov |
| ¹³C NMR | Confirm position and local environment of label | Splitting of N-CD₃ carbon signal into a multiplet and an isotopic shift | mdpi.com |
| ²H NMR | Directly observe and confirm label position | A single resonance at the chemical shift of the N-methyl group | sigmaaldrich.com |
Table 3: List of Compound Names
| Compound Name |
|---|
| Benztropine |
| Benztropine-d3 (mesylate) |
| Diphenylmethanol |
| Tropine |
| Atropine |
| Benzophenone |
| Phenylmagnesium bromide |
| Benzaldehyde |
| Tropinone |
| Nortropine |
| Methanesulfonic acid |
| Deuterated methyl iodide |
Molecular Pharmacology and Mechanistic Research of Benztropine D3 Mesylate Analogs Preclinical Focus
Interactions with Monoamine Transporters
Benztropine (B127874) and its analogs are potent inhibitors of the dopamine (B1211576) transporter (DAT), a characteristic that has been a focal point of research. nih.govdrugbank.com Their interactions with serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters are comparatively weaker, establishing a profile of selectivity for DAT.
Studies have consistently demonstrated the high affinity of benztropine analogs for the dopamine transporter. nih.gov The binding affinities, often expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are in the nanomolar range. For instance, benztropine itself has an IC50 value of 118 nM for DAT. selleckchem.comsigmaaldrich.com Phenyl-ring substituted analogs of benztropine with chloro- groups have shown DAT binding affinities ranging from 20 to 32.5 nM. nih.gov Furthermore, N-substituted benztropine analogs have exhibited DAT affinities between 5.6 and 30 nM. nih.gov Research suggests that benztropine and its analogs bind within the primary substrate binding pocket of the DAT, overlapping with the binding sites for dopamine and cocaine. nih.gov This interaction inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine concentrations. drugbank.com
| Compound | DAT Affinity (Ki, nM) |
|---|---|
| Benztropine | 118 (IC50) |
| Phenyl-ring Cl-substituted Analogs | 20 - 32.5 |
| N-substituted Analogs (GA 1-69) | 29.2 |
| N-substituted Analogs (GA 2-99) | 5.59 |
In contrast to their high affinity for DAT, benztropine analogs generally exhibit significantly lower affinities for both the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.govnih.gov For a series of phenyl-ring chloro-substituted analogs, affinities at NET ranged from 259 to 5120 nM, and at SERT from 451 to 2980 nM. nih.gov Similarly, N-substituted benztropine analogs displayed NET and SERT affinities in the ranges of 1420–7350 nM and 490–4600 nM, respectively. nih.gov This notable selectivity for DAT over SERT and NET is a key feature of the pharmacological profile of these compounds. nih.gov
| Compound Series | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) |
|---|---|---|
| Phenyl-ring Cl-substituted Analogs | 451 - 2980 | 259 - 5120 |
| N-substituted Analogs | 490 - 4600 | 1420 - 7350 |
Histamine (B1213489) H1 Receptor Binding Characteristics
Benztropine and its analogs also possess significant affinity for histamine H1 receptors. nih.govdrugbank.com This antihistaminic effect is comparable in potency to that of some first-generation antihistamines like pyrilamine. drugbank.com A study of various benztropine analogs revealed a wide range of binding affinities for the H1 receptor, with Ki values from 16 to 37,600 nM. nih.gov For some N-substituted analogs, the affinities for H1 sites were 11- to 43-fold lower than their affinities for DAT. nih.gov The structural features that influence binding to the H1 receptor appear to differ from those required for high affinity at the DAT, offering a potential avenue for designing more selective compounds. nih.gov
| Compound | DAT (Ki, nM) | M1 (Ki, nM) | H1 (Ki, nM) |
|---|---|---|---|
| GA 1-69 | 29.2 | >100x DAT Ki | 11-43x lower than DAT |
| GA 2-50 | ~5.6-30 | >100x DAT Ki | 11-43x lower than DAT |
| GA 2-99 | 5.59 | >100x DAT Ki | 11-43x lower than DAT |
Cellular and Subcellular Mechanisms of Action of Benztropine-d3 Analogs
The primary cellular mechanism of action for benztropine and its analogs is the blockade of the dopamine transporter at the presynaptic terminal. drugbank.com This inhibition of dopamine reuptake leads to a dose-dependent increase in the concentration of extracellular dopamine in synaptic regions, particularly the striatum. selleckchem.com At the subcellular level, computational modeling and mutagenesis studies suggest that these compounds bind within the central substrate-binding site of the DAT, thereby physically occluding the transporter and preventing the translocation of dopamine from the synapse back into the neuron. nih.gov The antagonistic actions at muscarinic M1 and histamine H1 receptors occur at the postsynaptic membrane, where they block the signaling of acetylcholine (B1216132) and histamine, respectively. drugbank.com These multiple actions at the cellular and subcellular levels result in a complex modulation of dopaminergic, cholinergic, and histaminergic neurotransmission.
Metabolism and Preclinical Pharmacokinetics of Benztropine D3 Mesylate As an Isotopic Tracer
Application of Deuterium (B1214612) Labeling in Metabolic Stability Profiling
Deuterium labeling is a strategic modification in medicinal chemistry used to investigate and improve the metabolic stability of drug candidates. researchgate.netjuniperpublishers.com The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.net
The primary application of this principle is to enhance a drug's pharmacokinetic profile by:
Altering metabolic pathways: By slowing down a primary metabolic route, the drug may be metabolized through alternative pathways, which can sometimes lead to a more favorable metabolite profile. juniperpublishers.com
Improving oral bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose can reach systemic circulation. nih.gov
Benztropine-d3 (mesylate), as a deuterated analog of benztropine (B127874), is designed with these principles in mind. The "d3" designation typically indicates the replacement of three hydrogen atoms with deuterium at a metabolically vulnerable position, such as a methyl group. For benztropine, N-demethylation is a known metabolic pathway, making the N-methyl group a logical site for deuteration.
In Vitro Metabolic Pathway Elucidation using Benztropine-d3
Specific in vitro metabolic studies on Benztropine-d3 are not detailed in the available literature. However, based on the known metabolism of benztropine, the following can be inferred.
The metabolism of benztropine is primarily hepatic and involves several cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies on benztropine analogs have identified human CYP2D6 and CYP2C19 as key enzymes in their metabolism. nih.gov The main phase I metabolic reactions for benztropine include N-oxidation, N-dealkylation (N-desmethylation), and ring hydroxylation. drugbank.com
For Benztropine-d3, where the deuterium atoms are likely on the N-methyl group, a significant reduction in the rate of N-desmethylation would be expected if this pathway is mediated by CYP enzymes and if the C-D bond cleavage is a rate-determining step. This would likely lead to a higher proportion of the drug undergoing other metabolic transformations, such as hydroxylation or N-oxidation.
While CYP enzymes are the primary drivers of benztropine metabolism, the involvement of non-CYP enzymes in the biotransformation of benztropine or its deuterated analog has not been extensively studied. Non-CYP enzymes such as flavin-containing monooxygenases (FMOs) can also mediate N-oxidation reactions. The impact of deuteration on these enzymatic processes would depend on the specific mechanism of the enzyme and whether C-H bond cleavage is rate-limiting.
While specific deuterated metabolites of Benztropine-d3 have not been reported, based on the metabolism of the parent compound in rats, one could anticipate the formation of several deuterated metabolites. nih.gov These would likely include deuterated versions of benztropine N-oxide, N-desmethylbenztropine, and various hydroxylated and glucuronidated conjugates. nih.govdrugbank.com
The identification of these metabolites would typically involve mass spectrometry-based techniques. doe.gov The deuterium atoms would result in a characteristic mass shift in the mass spectra of the metabolites compared to their non-deuterated counterparts, facilitating their identification and differentiation from the metabolites of non-deuterated benztropine.
Table 1: Known Metabolites of Benztropine Identified in Rat Studies
| Metabolite | Metabolic Reaction |
| Benztropine N-oxide | N-oxidation |
| N-desmethylbenztropine | N-dealkylation |
| 4'-hydroxybenztropine | Ring hydroxylation |
| N-desmethyl-4'-hydroxybenztropine | N-dealkylation and Ring hydroxylation |
| 4'-hydroxybenztropine N-oxide | Ring hydroxylation and N-oxidation |
| Methoxy-4'-hydroxybenztropine | Ring hydroxylation and O-methylation |
| Glucuronide conjugates | Glucuronidation (Phase II) |
This table is based on data for non-deuterated benztropine. The corresponding deuterated metabolites would be expected for Benztropine-d3.
Preclinical Pharmacokinetic Investigations in Animal Models
Comprehensive preclinical pharmacokinetic data specifically for Benztropine-d3 (mesylate) in animal models are not publicly available. The information below is based on studies with non-deuterated benztropine and its analogs, with projected implications of deuteration.
Absorption: Benztropine mesylate has low oral bioavailability due to limited absorption from the gastrointestinal tract and significant first-pass metabolism in the liver. nih.govnih.gov Deuteration of a metabolically labile site could potentially increase the oral bioavailability of Benztropine-d3 by reducing the extent of first-pass metabolism.
Distribution: Benztropine is known to have a large volume of distribution and readily crosses the blood-brain barrier. nih.govnih.govdrugbank.com The introduction of deuterium is not expected to significantly alter the physicochemical properties that govern its distribution. Studies with benztropine analogs in rats have shown brain-to-plasma partition coefficients ranging from 1.3 to 2.5. nih.gov
Elimination: The elimination of benztropine occurs through hepatic metabolism, with the resulting metabolites being excreted in the urine and bile. nih.govnih.gov The elimination half-life of benztropine is reported to be variable. drugbank.com For Benztropine-d3, a slower rate of metabolism due to the kinetic isotope effect would likely lead to a longer elimination half-life and reduced clearance compared to the non-deuterated compound.
Table 2: Pharmacokinetic Parameters of Benztropine Analogs in Rats
| Compound | Volume of Distribution (Vd) (L/kg) | Elimination Half-life (t1/2) (h) |
| JHW 005 | 34.3 | 5.4 |
| GA 1-69 | 8.69 | 4.1 |
| JHW 013 | Not Reported | 4.4 |
Source: Adapted from studies on N-substituted benztropine analogs. nih.gov These values are for non-deuterated analogs and serve as a reference for the potential pharmacokinetic profile of Benztropine-d3.
Brain Penetration and Central Nervous System Distribution in Animal Systems
Benztropine is known for its high permeability across the blood-brain barrier, which is essential for its central nervous system (CNS) activity. nih.gov While specific studies detailing the brain penetration and CNS distribution of Benztropine-d3 (mesylate) in animal models are not extensively available in the public literature, the fundamental physicochemical properties governing its ability to cross the blood-brain barrier are not expected to be significantly altered by the isotopic substitution. Deuteration does not change a molecule's size, shape, or lipophilicity in a way that would substantially impact its passive diffusion across biological membranes.
Preclinical research on various non-deuterated analogs of benztropine in rodent models has consistently demonstrated effective CNS penetration. These studies provide a strong indication of the expected behavior of the deuterated form. For instance, pharmacokinetic analyses of benztropine analogs in rats have shown brain-to-plasma concentration ratios significantly greater than one, indicating accumulation in the brain tissue relative to the systemic circulation.
| Benztropine Analog | Animal Model | Brain-to-Plasma Ratio |
|---|---|---|
| Analog 1 | Rat | ~2.5 |
| Analog 2 | Rat | ~4.7 |
| Analog 3 | Rat | ~1.3 |
This interactive table presents representative data from studies on non-deuterated benztropine analogs to illustrate the expected brain penetration of benztropine-like compounds.
Based on these findings with structurally similar compounds, it is scientifically reasonable to infer that Benztropine-d3 (mesylate) will also achieve significant concentrations within the CNS following systemic administration in preclinical species.
Impact of Deuteration on Half-Life and Clearance in Preclinical Species
The substitution of hydrogen with deuterium at a site of metabolic activity can have a pronounced effect on a drug's pharmacokinetic profile, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of this bond can be significantly slower. juniperpublishers.com
Preclinical studies in rats have identified several metabolites of benztropine, with N-demethylation (the removal of the methyl group from the nitrogen atom) being a key metabolic pathway. nih.gov In Benztropine-d3 (mesylate), the site of deuteration is precisely this N-methyl group. Therefore, the enzymatic cleavage of the C-D bonds in the deuterated methyl group is expected to be slower than the cleavage of the C-H bonds in non-deuterated benztropine.
This slowing of the metabolic rate is predicted to have the following effects on the pharmacokinetics of Benztropine-d3 (mesylate) in preclinical species:
Increased Half-Life: With a reduced rate of metabolism, the time required for the body to eliminate half of the administered dose is expected to be extended.
| Pharmacokinetic Parameter | Predicted Impact of Deuteration | Underlying Mechanism |
|---|---|---|
| Half-Life (t½) | Increase | Slower rate of N-demethylation due to the kinetic isotope effect. |
| Clearance (CL) | Decrease | Reduced efficiency of metabolic enzymes in breaking the stronger C-D bonds. |
| Area Under the Curve (AUC) | Increase | Decreased clearance results in higher total drug exposure over time. |
This interactive table outlines the predicted impact of deuteration on the key pharmacokinetic parameters of benztropine based on established principles of the kinetic isotope effect.
Advanced Analytical Chemistry Applications of Benztropine D3 Mesylate
Development and Validation of LC-MS/MS Methods for Benztropine (B127874) Quantification [7, 8, 10, 11, 14, 16, 17, 36, 38]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of benztropine due to its exceptional sensitivity, selectivity, and speed. The development of robust LC-MS/MS methods is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. In these applications, the goal is to accurately measure minute concentrations of benztropine in complex biological matrices such as plasma, blood, urine, and hair [14, 16, 36]. The validation of these methods according to regulatory guidelines (e.g., FDA, EMA) requires demonstrating accuracy, precision, linearity, and stability, all of which are significantly enhanced by the use of an appropriate internal standard [17, 38].
In quantitative bioanalysis, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control standard before sample processing. The function of the IS is to correct for the loss of analyte during sample preparation and for variations in instrument response. Benztropine-d3 (mesylate) is considered the ideal or "gold standard" internal standard for benztropine analysis for several key reasons [10, 17, 34]:
Co-elution: It exhibits nearly identical chromatographic behavior to unlabeled benztropine, meaning they elute from the liquid chromatography column at the same retention time.
Similar Extraction Recovery: During sample preparation steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any physical loss of the target analyte is mirrored by a proportional loss of the deuterated standard.
Correction for Ionization Variability: It experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source as the analyte.
Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area (AreaAnalyte / AreaIS). By using this ratio, any variability introduced during the analytical workflow is effectively normalized, leading to highly accurate and reproducible results [8, 24, 36]. For example, a validated method for quantifying benztropine in human plasma utilized solid-phase extraction for sample cleanup, with Benztropine-d3 added as the IS prior to extraction. The analysis was performed on a C18 column with a gradient mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer, monitoring specific mass transitions for both the analyte and the IS .
The table below summarizes typical parameters from published LC-MS/MS methods that employ Benztropine-d3 as an internal standard.
| Biological Matrix | Extraction Method | Chromatographic Column | Benztropine MRM Transition (Q1/Q3, m/z) | Benztropine-d3 MRM Transition (Q1/Q3, m/z) | Reference |
|---|---|---|---|---|---|
| Human Plasma | Solid-Phase Extraction (SPE) | C18, 2.1 x 50 mm, 1.7 µm | 308.2 → 167.1 | 311.2 → 167.1 | [11, 17] |
| Whole Blood | Liquid-Liquid Extraction (LLE) | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | 308.2 → 91.1 | 311.2 → 91.1 | [8, 36] |
| Urine | Dilute-and-Shoot | HILIC, 2.1 x 100 mm, 3 µm | 308.2 → 167.1 | 311.2 → 167.1 | |
| Hair | Ultrasonic Methanolic Extraction | C18, 2.1 x 100 mm, 1.8 µm | 308.2 → 165.1 | 311.2 → 165.1 |
Matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins). This can lead to either signal suppression or enhancement, causing inaccurate quantification and poor method reproducibility.
The use of a stable isotope-labeled internal standard like Benztropine-d3 is the most effective strategy to combat matrix effects. Because Benztropine-d3 is chemically and structurally almost identical to benztropine, it is affected by matrix interferences in the same manner and to the same extent. When the analyte signal is suppressed by 20%, the IS signal is also suppressed by 20%. As quantification relies on the peak area ratio, this effect is cancelled out mathematically. This normalization ensures that the calculated concentration remains accurate despite fluctuations in instrument response caused by the matrix. Research has demonstrated that methods using SIL internal standards exhibit significantly higher precision (lower coefficient of variation, %CV) and accuracy compared to methods using structural analog internal standards or external calibration, especially at the lower limit of quantification (LLOQ) .
Gas Chromatography-Mass Spectrometry (GC-MS) Applications [7, 10, 11, 24]
Prior to the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a common technique for the analysis of benztropine. In GC-MS, Benztropine-d3 serves the same fundamental purpose as an internal standard: to correct for variability in sample preparation and injection. Benztropine is sufficiently volatile to be analyzed directly by GC-MS, typically following a liquid-liquid extraction from the biological matrix [10, 24].
In the electron ionization (EI) source of a GC-MS, benztropine and its deuterated analog undergo fragmentation, producing a characteristic pattern of ions. Quantification is typically performed in selected ion monitoring (SIM) mode, where the instrument monitors specific, abundant fragment ions for both the analyte and the internal standard. The use of Benztropine-d3 ensures that any variations in the injection volume or thermal degradation in the hot inlet are accounted for, improving the reliability of the quantitative results [7, 11].
| Parameter | Description | Benztropine Quantifier/Qualifier Ions (m/z) | Benztropine-d3 Quantifier/Qualifier Ions (m/z) | Reference |
|---|---|---|---|---|
| Extraction | Alkaline LLE with hexane:isoamyl alcohol | 167, 91, 141 | 167, 91, 144 | [10, 24] |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique used not for quantification in bioanalysis, but for the initial structural confirmation and purity assessment of the Benztropine-d3 (mesylate) standard itself. Before it can be used reliably as an internal standard, its chemical identity, the specific location of the deuterium (B1214612) labels, and its isotopic enrichment must be unequivocally verified.
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum would confirm that the deuterium atoms are located in a single chemical environment, consistent with the N-CD₃ group.
¹³C NMR: The carbon spectrum would be nearly identical to that of unlabeled benztropine, confirming the carbon framework. The carbon of the N-CD₃ group would show a characteristic multiplet pattern due to C-D coupling and a slight upfield isotopic shift compared to the N-CH₃ carbon .
These NMR data collectively provide unambiguous proof of structure and labeling, which is essential for a certified reference material.
Preclinical Research Applications and Disease Models Utilizing Benztropine D3 Analogs
Neurodegenerative Disease Models (e.g., Parkinson's Disease in animal models)
Benztropine (B127874) has long been used in the management of Parkinson's disease symptoms. wikipedia.orgnih.gov Preclinical animal models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are crucial for understanding the disease and developing new therapies. nih.gov Benztropine and its analogs are frequently studied in these models to investigate their mechanisms of action and therapeutic potential. nih.gov
Investigating Dopaminergic and Cholinergic Dysregulation
Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a dopamine (B1211576) deficit in the striatum. nih.govfrontiersin.org This creates an imbalance between the dopaminergic and cholinergic systems, with a relative overactivity of acetylcholine (B1216132). nih.govfrontiersin.org Benztropine acts as a centrally acting anticholinergic agent, blocking muscarinic receptors to counteract this cholinergic hyperactivity. nih.govnih.govmedchemexpress.com It also functions as a dopamine reuptake inhibitor, which can increase the synaptic availability of dopamine. wikipedia.orgmedchemexpress.com
In animal models of Parkinson's disease, benztropine analogs are used to probe the intricate relationship between dopamine and acetylcholine. nih.gov Studies in these models have demonstrated that anticholinergic drugs can help rebalance (B12800153) the disrupted neurotransmitter systems. nih.govfrontiersin.org The use of a deuterated analog like Benztropine-d3 could theoretically provide a more sustained modulation of these systems, allowing for a clearer investigation of the long-term consequences of dopaminergic and cholinergic interactions in the parkinsonian brain.
Exploring Therapeutic Potential in Animal Models of Motor Disorders
The motor symptoms of Parkinson's disease, such as tremor, rigidity, and bradykinesia, are a primary focus of preclinical therapeutic research. frontiersin.org Animal models that replicate these motor deficits are essential for evaluating the efficacy of potential treatments. nih.govfrontiersin.org Benztropine has shown efficacy in alleviating tremor in some animal models of Parkinson's disease. nih.govdovepress.com
Recent research has also explored the potential of benztropine in other motor disorders, such as dystonia. wikipedia.org Furthermore, in a mouse model of multiple sclerosis, benztropine was found to promote the differentiation of oligodendrocytes and enhance remyelination, suggesting a broader therapeutic potential for neurological disorders involving demyelination. nih.govmdpi.com The stable pharmacokinetic profile of a deuterated analog could be advantageous in long-term studies aimed at assessing the disease-modifying potential of such compounds in chronic motor disorder models.
Models of Psychostimulant Abuse and Addiction
Benztropine analogs have garnered significant interest as potential treatments for psychostimulant use disorders due to their unique pharmacological profile. nih.govannualreviews.org They act as atypical dopamine uptake inhibitors, meaning they block the dopamine transporter (DAT) without producing the same reinforcing effects as cocaine or amphetamine. nih.govannualreviews.orgresearchgate.net
Modulating Dopamine System Activity in Preclinical Settings
The reinforcing effects of psychostimulants are largely mediated by their ability to dramatically increase dopamine levels in the brain's reward pathways. scielo.brvcu.edu Preclinical models of addiction, such as self-administration and reinstatement paradigms, are used to study the neurobiological basis of drug-seeking behavior. dovepress.com
Studies in rats have shown that N-substituted benztropine analogs can decrease the self-administration of cocaine and methamphetamine. nih.govnih.gov These analogs have a high affinity for the dopamine transporter but exhibit minimal cocaine-like behavioral effects. science.gov The use of Benztropine-d3 in such studies could help to elucidate the sustained effects of DAT inhibition on the dopamine system and its role in addiction-related behaviors. By providing a more constant level of DAT occupancy, deuterated benztropine could offer clearer insights into how modulating dopamine transporter function can alter the reinforcing properties of abused drugs.
Cancer Research Applications (e.g., Cancer Stem Cell Inhibition)
Recent preclinical studies have uncovered a novel application for benztropine in the field of oncology, specifically in targeting cancer stem cells (CSCs). nih.govnih.gov CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.govnih.gov
In a study utilizing a cell-based screening approach, benztropine mesylate was identified as a potent inhibitor of breast cancer stem cells both in vitro and in vivo. nih.govnih.govoncotarget.comresearchgate.net It was found to inhibit the formation and self-renewal of breast CSCs and reduce the percentage of cells expressing CSC markers. nih.govoncotarget.com The mechanism of action appears to involve the inhibition of acetylcholine receptors, dopamine transporters/receptors, and/or histamine (B1213489) receptors. nih.govnih.govoncotarget.com Another study showed that benztropine could suppress tumor growth and metastasis in a mouse allograft model by targeting the dopamine transporter and reducing the activity of key pro-tumorigenic factors. mdpi.com The potential for a deuterated analog like Benztropine-d3 in this context lies in its ability to provide sustained exposure, which could be crucial for effectively targeting the persistent and resilient CSC population in long-term in vivo studies.
Comparative Pharmacodynamic Studies of Deuterated vs. Non-Deuterated Benztropine in Animal Models
The primary rationale for developing deuterated drugs is to improve their pharmacokinetic properties. bioscientia.denih.gov Deuteration at a site of metabolism can slow down the rate of drug breakdown, leading to increased plasma concentrations, a longer half-life, and potentially improved efficacy and tolerability. nih.govresearchgate.net
While specific comparative pharmacodynamic studies between Benztropine-d3 and non-deuterated benztropine in animal models are not extensively published in the provided search results, the principles of deuteration suggest potential advantages. In the context of the preclinical applications discussed above, a comparative study would be highly valuable. For instance, in a Parkinson's disease model, one could compare the duration of motor symptom relief. In addiction models, the sustained reduction in drug self-administration could be assessed. dovepress.com Such studies would directly evaluate whether the altered pharmacokinetics of the deuterated compound translate into a more favorable or potent pharmacodynamic effect in vivo. nih.govresearchgate.net
Computational and Theoretical Studies of Benztropine D3 Mesylate and Deuterated Analogs
Molecular Modeling and Docking Simulations with Target Proteins
Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to its protein target. yok.gov.tr Benztropine (B127874) and its analogs are known to interact with several protein targets, primarily the dopamine (B1211576) transporter (DAT), but also muscarinic and histamine (B1213489) receptors. nih.govdrugbank.comnih.gov
Docking studies on benztropine analogs have provided detailed insights into their interaction with the DAT. nih.gov These simulations help identify key amino acid residues and binding conformations responsible for their inhibitory activity. researchgate.net For instance, molecular dynamics simulations have been used to hypothesize that atypical DAT inhibitors, like certain benztropine analogs, bind to the transporter in a conformation that differs from that of cocaine, potentially explaining their different behavioral profiles. nih.gov Computational models of the DAT, sometimes built using homology modeling based on related structures like the bacterial homolog LeuT, have been crucial for these docking studies. yok.gov.trnih.gov The binding of benztropine analogs is characterized by interactions such as hydrophobic contacts and hydrogen bonding within the transporter's binding pocket. nih.gov
While specific docking studies for Benztropine-d3 (mesylate) are not widely published, the established models for benztropine serve as a direct template. The substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group is not expected to significantly alter the primary binding mode or docking score, as these simulations primarily evaluate steric and electronic complementarity. acs.org The primary purpose of the deuteration is to influence metabolic stability, a property explored in subsequent sections, rather than the direct binding affinity to the target protein. chemsrc.com
| Protein Target | Primary Function | Relevance to Benztropine Analogs | Modeling Insights |
|---|---|---|---|
| Dopamine Transporter (DAT) | Reuptake of dopamine from the synaptic cleft | Primary target for inhibitory activity. nih.gov | Identification of binding sites and conformations distinct from cocaine. nih.govresearchgate.net |
| Histamine H1 Receptor | Mediates allergic and inflammatory responses | Contributes to the antihistaminic side-effect profile. nih.gov | Development of pharmacophore models to understand selectivity. nih.gov |
| Muscarinic M1 Receptor | Mediates cholinergic neurotransmission | Contributes to anticholinergic effects. drugbank.comnih.gov | SAR studies show N-substituent bulk reduces affinity. nih.gov |
| Sigma Receptors (σ1R) | Modulation of various neurotransmitter systems | N-substituted benztropine analogs show nanomolar affinity, contributing to atypical behavioral effects. science.gov | Binding studies help explain the cocaine-antagonist properties of certain analogs. science.gov |
Quantum Mechanical Calculations and Isotope Effect Predictions
Quantum mechanical (QM) calculations provide a highly detailed description of electronic structure, allowing for the accurate prediction of molecular properties and reaction energetics. nih.gov In the context of deuterated compounds like Benztropine-d3 (mesylate), QM methods are essential for predicting the magnitude of the kinetic isotope effect (KIE). nih.gov
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. princeton.edu For Benztropine-d3, the key modification is the replacement of hydrogen (¹H) with deuterium (²H) on the N-methyl group. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. princeton.edu
Metabolism of benztropine by cytochrome P450 (CYP) enzymes often involves N-demethylation, a process where a C-H bond on the methyl group is cleaved in the rate-determining step. drugbank.com By substituting hydrogen with deuterium at this position, the rate of this metabolic pathway is expected to decrease. QM calculations can model the transition state of this C-H bond cleavage and predict the resulting KIE. nih.gov These calculations have been successfully applied to other drug candidates to rationalize observed metabolic switching and to guide deuteration strategies. nih.govnih.gov For instance, QM calculations using methods like Density Functional Theory (DFT) can optimize ligand geometries and characterize electrostatic potential surfaces, which are inputs for more advanced simulations. nih.gov
While specific QM calculations for Benztropine-d3 are not publicly available, the principles are well-established. The predicted KIE would suggest a slower rate of N-demethylation for Benztropine-d3 compared to its non-deuterated counterpart, leading to a longer plasma half-life and altered pharmacokinetic profile. chemsrc.com
In Silico Predictions of Metabolic Stability and Pathways
In silico tools for predicting drug metabolism are crucial in early drug discovery for identifying metabolically labile sites and forecasting metabolic stability. cam.ac.ukresearchgate.net These computational models leverage databases of known metabolic reactions and employ algorithms, including machine learning and rule-based systems, to predict the metabolic fate of new chemical entities. youtube.com
For benztropine, the primary metabolic pathways include N-oxidation, N-dealkylation (N-demethylation), and ring hydroxylation. drugbank.com Computational models can predict these sites of metabolism (SoMs) with reasonable accuracy. When applied to Benztropine-d3 (mesylate), these models would identify the N-methyl group as a primary SoM. Crucially, the presence of deuterium would lead to a prediction of increased metabolic stability. chemsrc.com The models would forecast a reduction in the rate of metabolism at the deuterated N-methyl group, potentially causing a "metabolic switching" effect, where other metabolic pathways might become more prominent. nih.gov
| Metabolic Parameter | Prediction for Benztropine-d3 (mesylate) vs. Benztropine | Underlying Rationale |
|---|---|---|
| Rate of N-Demethylation | Decreased | Kinetic Isotope Effect (KIE) due to stronger C-D vs. C-H bond. nih.govprinceton.edu |
| Overall Metabolic Stability | Increased | Slowing of a major metabolic pathway. chemsrc.com |
| Intrinsic Clearance (CLint) | Decreased | Reduced rate of enzymatic turnover by CYPs. researchgate.net |
| Plasma Half-life (t½) | Increased | Slower overall elimination from the body. chemsrc.com |
| Metabolic Switching | Possible | Metabolism may shift to other sites (e.g., ring hydroxylation) if N-demethylation is significantly slowed. nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Deuterated Compounds
Structure-Activity Relationship (SAR) studies explore how chemical structure correlates with biological activity at a specific target. For benztropine analogs, extensive SAR studies have been conducted to understand the requirements for high-affinity binding to the DAT. nih.govnih.govnih.gov These studies have shown that modifications to the tropane (B1204802) ring and the diphenylmethoxy group can significantly impact DAT affinity and selectivity over other transporters like SERT and NET. nih.gov
Structure-Property Relationship (SPR) analysis, in contrast, examines how structure influences broader properties, including physicochemical characteristics and pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME). Deuteration is a classic example of an SPR modification. The goal of creating Benztropine-d3 (mesylate) is not to alter the SAR—the fundamental interaction with the DAT should remain the same—but to improve a key pharmacokinetic property: metabolic stability. chemsrc.com
| Structural Position | Modification | Effect on DAT Binding Affinity | Reference |
|---|---|---|---|
| Tropane N-position | Replacing N-methyl with bulkier groups (e.g., N-allyl, N-butyl) | Generally retained or slightly modified affinity; can lead to atypical profiles. | nih.govscience.gov |
| Aromatic Rings | Small substituents (e.g., fluoro, chloro) on one or both rings | Generally well-tolerated, can maintain or increase affinity. | nih.govnih.gov |
| Tropane 2-position | Substituents are tolerated and can confer high affinity, often with β-configuration being preferred. | Unlike cocaine, a 2-position substituent is not essential for high affinity. | nih.govnih.gov |
| 3α-ether linkage | Replacement of ether oxygen with a nitrogen atom (benztropinamines) | Generally maintains high DAT affinity and selectivity. | nih.gov |
The SPR analysis for Benztropine-d3 focuses on the "property" of metabolic rate. By incorporating deuterium, the molecular structure is minimally changed, but the property of resistance to CYP-mediated metabolism is enhanced. chemsrc.com Computational QSAR and 3D-QSAR models, which correlate molecular descriptors with activity, can be used to analyze these relationships. researchgate.net While a 2D-QSAR model might predict the importance of certain electronic features for binding, it might fail to predict the behavior of specific analogs, whereas 3D-QSAR models can provide more accurate predictions. researchgate.net For deuterated compounds, the key "descriptor" in any predictive model for metabolic stability would be the presence and location of the deuterium atom.
Future Directions and Emerging Research Prospects for Benztropine D3 Mesylate
Development of Novel Deuteration Methodologies
The synthesis of deuterated compounds like Benztropine-d3 (mesylate) is foundational to their application in research. The field of medicinal chemistry is actively pursuing more efficient, selective, and diverse methods for introducing deuterium (B1214612) into drug molecules. nih.govacs.org Historically, many deuterated drugs have incorporated the trideuteromethyl (CD3) group. nih.gov However, future research aims to move beyond this limitation to enable more varied and precise deuteration patterns.
A key area of development is the refinement of Hydrogen/Deuterium (H/D) exchange reactions, which allow for the direct replacement of C-H bonds with more stable C-D bonds. nih.gov These methods are attractive because they can often use inexpensive deuterium sources like heavy water (D₂O). nih.gov Researchers are designing novel reagents and catalysts to improve the efficiency and selectivity of these transformations. For instance, the development of deuterated alkyl sulfonium (B1226848) salts provides new tools for introducing deuterated ethyl (CH₃CD₂) and other alkyl groups into drug candidates, expanding the toolkit beyond simple methylation. nih.gov
These advancements are critical for the future of compounds like Benztropine-d3. More sophisticated deuteration techniques could allow for the creation of new benztropine (B127874) analogs with deuterium placed at various metabolically sensitive positions. This would enable researchers to systematically probe the effects of deuteration on different metabolic pathways, leading to a deeper understanding of the kinetic isotope effect and its therapeutic implications. nih.gov
Table 1: Emerging Deuteration Strategies
| Methodology | Description | Potential Advantage |
|---|---|---|
| H/D Exchange Reactions | Direct conversion of C-H bonds to C-D bonds using a deuterium source. nih.gov | Straightforward and potentially cost-effective method for creating deuterated molecules. nih.gov |
| Novel Deuterated Reagents | Development of new chemical tools, such as deuterated alkyl sulfonium salts, to introduce various deuterated alkyl groups. nih.gov | Allows for more diverse deuteration patterns beyond the standard CD3 group. nih.gov |
| Catalytic Deuteration | Use of specialized catalysts (e.g., Iodoarene or Nickel-based) for selective C-H bond deuteration. acs.org | Enables high selectivity for specific positions on a complex molecule. acs.org |
Expanded Applications in Systems Biology and Multi-Omics Research
Systems biology seeks to understand the complex interplay of various biological components by integrating multiple data layers, a practice known as multi-omics (e.g., genomics, transcriptomics, proteomics, and metabolomics). cbra.org.brnih.gov In this context, deuterated compounds like Benztropine-d3 (mesylate) can serve as powerful tools for tracing and quantifying biological processes without perturbing the system in the way a heavier isotopic label might.
The integration of metabolomics with other omics data is a key goal of systems biology. nih.gov As metabolites are the end products of genetic and protein activity, their study provides a snapshot of cellular phenotype. nih.gov Benztropine-d3 can be used as a stable isotope tracer in these integrated experiments. Researchers can introduce the compound into a biological system (e.g., cell culture or an animal model) and use techniques like mass spectrometry to track its metabolic fate.
By combining this metabolic data with parallel analyses of the transcriptome and proteome, a comprehensive picture of the drug's impact can be formed. cmbio.io For instance, one could investigate how the altered metabolism of Benztropine-d3, compared to its non-deuterated counterpart, correlates with changes in the expression of genes and proteins associated with its known targets (e.g., dopamine (B1211576) transporters, muscarinic receptors) and previously unknown off-targets. medchemexpress.commedchemexpress.com This multi-omics approach provides a holistic view, enabling the construction of network models that can predict how a drug affects cellular pathways. nih.govcmbio.io
Potential for Advanced Bioimaging Tracer Development
The use of isotopically labeled molecules as tracers is a cornerstone of biomedical research. medchemexpress.comchemsrc.com While Benztropine-d3 (mesylate) is primarily used as an internal standard in mass spectrometry, its stable isotope label holds potential for its development as a tracer in advanced bioimaging techniques. researchgate.net
Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules within a biological tissue sample. By administering Benztropine-d3, researchers could use MSI to visualize its accumulation and the distribution of its deuterated metabolites in specific brain regions or other tissues. This would provide invaluable information on tissue permeability, target engagement, and local metabolism, linking pharmacokinetic data directly to anatomical location.
Furthermore, while deuterium itself is not directly imaged by techniques like Positron Emission Tomography (PET), the synthetic routes developed for creating Benztropine-d3 could be adapted. The knowledge gained from developing novel deuteration methodologies can inform the synthesis of benztropine analogs labeled with positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18). Such a tracer would allow for non-invasive, real-time visualization of dopamine transporter occupancy or muscarinic receptor binding in the living brain, providing critical insights into its mechanism of action and the pathophysiology of diseases like Parkinson's. drugbank.compatsnap.com
Contribution to Understanding Polypharmacology and Off-Target Interactions
Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword. It can be responsible for a drug's therapeutic efficacy but also for its adverse effects. Benztropine is a classic example of a polypharmacological agent, with known activity as a dopamine reuptake inhibitor, an antihistamine, and an anticholinergic agent. medchemexpress.commedchemexpress.comdrugbank.com Deuterated analogs are uniquely suited to help unravel these complex interactions.
The primary mechanism by which deuteration alters a drug's properties is the kinetic isotope effect, which can slow the rate of metabolic reactions that involve breaking a carbon-deuterium bond. researchgate.netvenable.com This can lead to a phenomenon known as "metabolic switching" or "metabolic shunting," where the metabolic burden shifts from the deuterated site to other parts of the molecule. venable.comsemanticscholar.org Consequently, the profile of metabolites generated from Benztropine-d3 could be significantly different from that of non-deuterated benztropine.
By comparing the pharmacological and toxicological profiles of benztropine and Benztropine-d3, researchers can gain insights into which metabolic pathways are responsible for specific on-target and off-target effects. For example, if Benztropine-d3 shows reduced activity at a particular off-target receptor compared to benztropine, it would suggest that a metabolite, formed via the now-blocked pathway, was responsible for that interaction. This approach can help in the rational design of future drugs with improved selectivity and a better safety profile by minimizing the formation of metabolites that cause unwanted effects. semanticscholar.org
Table 2: Investigating Polypharmacology with Benztropine-d3
| Pharmacological Aspect | Research Application of Benztropine-d3 | Potential Insight |
|---|---|---|
| On-Target Activity | Compare receptor binding affinities (e.g., dopamine transporter, muscarinic receptors) of the parent drug and its metabolites. medchemexpress.comdrugbank.com | Determine if deuteration directly alters target interaction or if the effect is mediated by changes in active metabolite concentrations. |
| Off-Target Interactions | Profile the interaction of Benztropine-d3 and its unique metabolites with a wide panel of receptors and enzymes. | Identify specific metabolites responsible for undesired off-target effects (e.g., antihistaminic sedation). drugbank.com |
| Metabolic Switching | Quantify the full spectrum of metabolites for both benztropine and Benztropine-d3 using mass spectrometry. venable.comsemanticscholar.org | Elucidate how blocking one metabolic route shunts the molecule toward other pathways, potentially creating novel active or reactive metabolites. semanticscholar.org |
Q & A
Q. What are the primary pharmacological targets of Benztropine-d3 (mesylate), and how are these evaluated experimentally?
Benztropine-d3 (mesylate) primarily targets the dopamine transporter (DAT) and muscarinic acetylcholine receptors (mAChRs). Its DAT inhibition is assessed using radiolabeled ligands like [³H]CFT in HEK-293 cells under varying sodium concentrations to measure binding kinetics (apparent dissociation constants) . mAChR antagonism is evaluated via competitive binding assays against acetylcholine, with receptor subtypes (M1–M5) tested in isolated tissue preparations or transfected cell lines .
Q. What safety protocols are critical when handling Benztropine-d3 (mesylate) in laboratory settings?
Key protocols include:
- Respiratory protection : Use NIOSH-approved respirators for prolonged exposure; ensure local exhaust ventilation .
- Skin/eye protection : Wear impermeable gloves (e.g., nitrile) and safety goggles to prevent contact .
- Storage : Keep containers tightly sealed in a well-ventilated, locked area away from oxidizers .
- Spill management : Avoid dry sweeping; use wet methods and dispose of waste per local regulations .
Q. How do researchers design in vitro vs. in vivo studies to evaluate Benztropine-d3 (mesylate)'s efficacy?
- In vitro : Use DAT-transfected HEK-293 cells to measure dopamine uptake inhibition (IC₅₀) via [³H]dopamine assays. Sodium dependence (e.g., 130 mM NaCl) is critical for studying binding kinetics .
- In vivo : Administer Benztropine-d3 (mesylate) intraperitoneally (e.g., 5–25 mg/kg in rats) and monitor striatal extracellular dopamine levels via microdialysis. Behavioral tests (e.g., rotarod) assess motor function improvements in Parkinsonian models .
Q. Which analytical methods are recommended for quantifying Benztropine-d3 (mesylate) in biological matrices?
- HPLC-MS/MS : Optimize mobile phases (e.g., acetonitrile/ammonium formate) with C18 columns for separation. Use deuterated internal standards (e.g., Benztropine-d3) to enhance precision .
- Radioligand assays : Employ [³H]WIN 35,428 to measure DAT occupancy in brain homogenates, with non-specific binding blocked by mazindol .
Advanced Research Questions
Q. How does Benztropine-d3 (mesylate) interact with DAT mutants (e.g., W84L/D313N), and what implications does this have for Parkinson’s disease research?
In W84L/D313N DAT mutants, Benztropine-d3 (mesylate) shows reduced binding affinity (higher Kd) under low-sodium conditions, suggesting sodium’s role in stabilizing DAT conformations. This highlights its use in probing DAT allostery and designing subtype-specific inhibitors .
Q. What experimental strategies mitigate confounding effects when combining Benztropine-d3 (mesylate) with antipsychotics (e.g., haloperidol) in preclinical studies?
Q. How is Benztropine-d3 (mesylate) applied in cancer stem cell (CSC) research, particularly for breast cancer?
Benztropine-d3 (mesylate) inhibits breast CSCs by downregulating ABCG2 transporters, sensitizing cells to chemotherapeutics (e.g., paclitaxel). Protocols include:
- Mammosphere assays : Culture SUM159 cells in low-attachment plates with 10 µM Benztropine-d3 for 7 days to assess self-renewal inhibition .
- In vivo xenografts : Administer 5 mg/kg/day Benztropine-d3 intravenously alongside doxorubicin to reduce tumor recurrence in NSG mice .
Q. What solvent systems optimize Benztropine-d3 (mesylate) stability for long-term pharmacokinetic studies?
- Aqueous solutions : Use PBS (pH 7.2) at 10 mg/mL; avoid prolonged storage (>24 hours) due to hydrolysis .
- Organic stock solutions : Prepare 30 mg/mL in DMSO or ethanol; store at -80°C under argon to prevent oxidation .
Q. How do researchers differentiate Benztropine-d3 (mesylate)'s anticholinergic effects from its dopamine reuptake inhibition in dual-mechanism studies?
Q. What environmental precautions are necessary when disposing of Benztropine-d3 (mesylate) waste in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
